molecular formula C7H11N3O2 B13276543 2-(2-Aminopropyl)-6-hydroxy-3,4-dihydropyrimidin-4-one

2-(2-Aminopropyl)-6-hydroxy-3,4-dihydropyrimidin-4-one

Cat. No.: B13276543
M. Wt: 169.18 g/mol
InChI Key: YDRUGNKNXLNITQ-UHFFFAOYSA-N
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Description

2-(2-Aminopropyl)-6-hydroxy-3,4-dihydropyrimidin-4-one is a chemical compound that belongs to the class of pyrimidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminopropyl)-6-hydroxy-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common method starts with the reaction of 2-aminopropanol with a suitable pyrimidine precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminopropyl)-6-hydroxy-3,4-dihydropyrimidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.

Scientific Research Applications

2-(2-Aminopropyl)-6-hydroxy-3,4-dihydropyrimidin-4-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-Aminopropyl)-6-hydroxy-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in key biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Aminopropyl)benzofuran: Known for its psychoactive properties.

    2-(2-Aminopropyl)indole: Another compound with psychoactive effects.

    2-(2-Aminopropyl)benzo[β]thiophene: A novel compound with psychedelic-like activity.

Uniqueness

2-(2-Aminopropyl)-6-hydroxy-3,4-dihydropyrimidin-4-one is unique due to its specific structural features and potential applications in various fields. Unlike its analogs, it is being explored for a broader range of applications, including medicinal and industrial uses.

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

2-(2-aminopropyl)-4-hydroxy-1H-pyrimidin-6-one

InChI

InChI=1S/C7H11N3O2/c1-4(8)2-5-9-6(11)3-7(12)10-5/h3-4H,2,8H2,1H3,(H2,9,10,11,12)

InChI Key

YDRUGNKNXLNITQ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=NC(=CC(=O)N1)O)N

Origin of Product

United States

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